molecular formula C5H7BrO3 B11903711 (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

Cat. No.: B11903711
M. Wt: 195.01 g/mol
InChI Key: DTEXHXHETLVPKE-QWWZWVQMSA-N
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Description

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromomethyl group and a hydroxy group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-oxolan-2-one derivatives.

    Reduction: Formation of 4-hydroxyoxolan-2-one derivatives.

Scientific Research Applications

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its combination of a bromomethyl group and a hydroxy group on an oxolanone ring makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

IUPAC Name

(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4-/m1/s1

InChI Key

DTEXHXHETLVPKE-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC1=O)CBr)O

Canonical SMILES

C1C(C(OC1=O)CBr)O

Origin of Product

United States

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